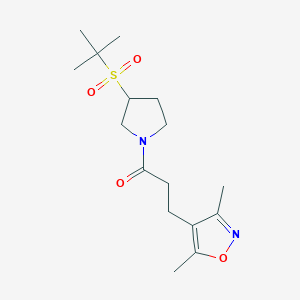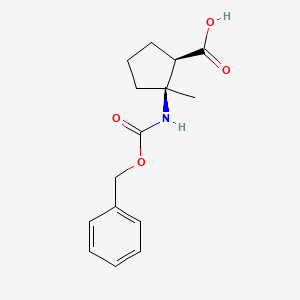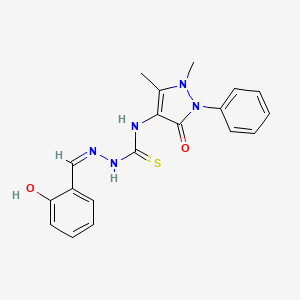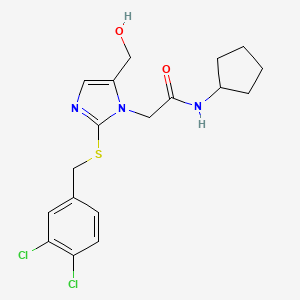
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. As an oxalamide, this compound would likely have properties typical of this class of compounds, such as being solid at room temperature and having moderate solubility in water .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The compound's chemical synthesis and reactivity have been explored, with studies detailing the preparation of related compounds and their reactions under various conditions. For instance, research on N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyloxalamide) analyzed its crystal structure, revealing the angles between the chlorohydroxyphenyl ring and the oxalamide unit, and how these influence its chemical behavior and potential applications in material science or pharmaceuticals (Wang et al., 2016).
Polymer Applications
- A study on the synthesis of polymers incorporating similar functional groups to the compound demonstrated their applications in creating light-switchable polymers from cationic to zwitterionic forms. These polymers could condense with DNA and switch their antibacterial activity to non-toxic characteristics upon light irradiation, showcasing potential in biotechnology and medical research (Sobolčiak et al., 2013).
Pharmacological Profile Studies
- Although direct studies on the exact compound N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide are limited, related research has provided insights into the pharmacological profiles of structurally similar compounds. These studies have evaluated their potential receptor interactions, providing foundational knowledge for future therapeutic applications. For instance, research on BMY 7378, a compound with a similar structure, identified it as a selective antagonist of the D subtype of α1-adrenoceptors, hinting at the diverse pharmacological potentials of such compounds (Goetz et al., 1995).
Electrochemical Studies
- Electrochemical studies, such as the investigation of mefexamide, a compound with structural similarities, at glassy-carbon electrodes, have been conducted. These studies offer insights into the electrochemical properties of such compounds, which could inform their use in chemical sensors or as probes in analytical chemistry (Bermejo et al., 2000).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-25-15-7-5-4-6-13(15)17(27-3)11-21-18(23)19(24)22-14-10-12(20)8-9-16(14)26-2/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOBUUQARYPDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)
![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)
![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)




![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)